Salvipholin

Übersicht

Beschreibung

Salvipholin is a natural compound found in the Salvia plant species. It belongs to the class of neoclerodane diterpenoids and has been found to possess various biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Salvipholin can be synthesized through a series of chemical reactions involving the starting materials derived from the Salvia plant. The synthetic route typically involves the use of furan derivatives and other organic compounds under controlled reaction conditions. The process includes steps such as esterification, cyclization, and oxidation to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Salvia plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form. The compound is then subjected to quality control measures to ensure its purity and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

Salvipholin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Salvipholin exhibits several pharmacological properties that make it a candidate for clinical applications:

- Hypoglycemic Effects : Research has shown that this compound has a significant hypoglycemic effect in models of diabetes. In studies involving streptozotocin (STZ)-induced diabetic rats, intraperitoneal administration of this compound resulted in marked reductions in blood glucose levels, suggesting its potential as an antidiabetic agent .

- Mitochondrial Protection : this compound has been found to protect liver mitochondria from dysfunction caused by diabetes. It enhances mitochondrial respiration and oxidative phosphorylation, which are critical for cellular energy production. The compound improves the coupling of oxidation and phosphorylation in liver mitochondria, thereby restoring their functional integrity .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in mitigating chronic inflammation often associated with diabetes and other metabolic disorders .

Case Studies and Experimental Evidence

Several studies have documented the effects of this compound in controlled experimental settings:

Wirkmechanismus

Salvipholin exerts its effects through multiple mechanisms. It improves carbohydrate-lipid metabolism by restoring disturbed phospholipid spectra and normalizing glucose, free fatty acids, triglycerides, and lysophospholipids levels in diabetic models . The compound targets specific molecular pathways involved in metabolic regulation, making it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tanshinone IIA

- Cryptotanshinone

- Salvianolic Acid B

- Rosmarinic Acid

Uniqueness

Salvipholin stands out due to its unique neoclerodane diterpenoid structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to modulate metabolic pathways and its potential therapeutic applications make it a compound of significant interest .

Biologische Aktivität

Salvipholin, a compound derived from various plant sources, has garnered attention for its potential biological activities, particularly in the context of metabolic and mitochondrial functions. This article explores the biological activity of this compound, focusing on its effects in various experimental models, including diabetes and other metabolic disorders.

Overview of this compound

This compound is a diterpenoid compound known for its diverse pharmacological properties. It has been studied primarily for its effects on mitochondrial function, antioxidant activity, and potential therapeutic applications in metabolic diseases.

-

Mitochondrial Protection :

- This compound has been shown to exert protective effects on liver mitochondria in experimental models of diabetes. In a study involving rats with streptozotocin-induced diabetes, treatment with this compound (3.5 mg/kg) for eight days significantly improved mitochondrial respiration and oxidative phosphorylation compared to untreated controls .

- Hypoglycemic Effects :

- Lipid Metabolism :

Table 1: Summary of Biological Activities of this compound

Case Studies and Experimental Evidence

-

Diabetes Model Study :

- In a controlled experiment, diabetic rats treated with this compound exhibited enhanced mitochondrial function characterized by increased respiratory control ratios (RC) and ADP/O ratios, indicating improved coupling of oxidation and phosphorylation processes . The study highlighted that this compound mitigated the adverse effects of diabetes on mitochondrial integrity.

-

Metabolic Regulation Study :

- Another study demonstrated that administering this compound led to significant alterations in lipid profiles, suggesting an enhancement in lipid metabolism. The findings indicated that the compound might help regulate triglyceride and cholesterol levels, providing insights into its potential use for metabolic syndrome management .

Eigenschaften

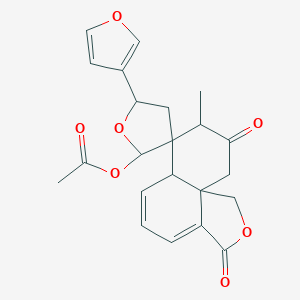

IUPAC Name |

[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKKLSULAQTUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925687 | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-98-9 | |

| Record name | Salvipholin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.